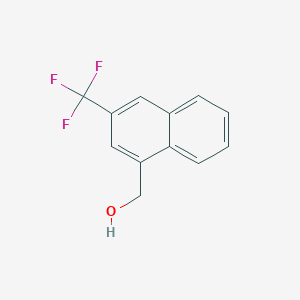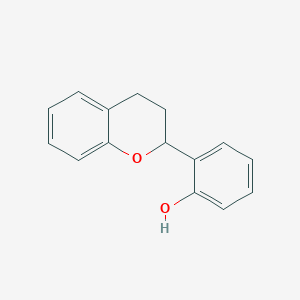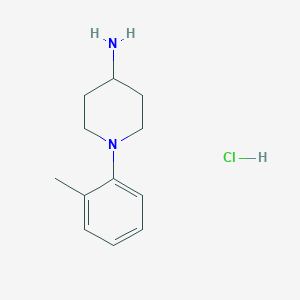
2H-1-Benzopyran-3,4-diol, 3,4-dihydro-7-methoxy-2,2-dimethyl-, (3R-trans)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-7-Methoxy-2,2-dimethylchroman-3,4-diol is a chiral compound that belongs to the class of chromans Chromans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-7-Methoxy-2,2-dimethylchroman-3,4-diol typically involves several steps, starting from commercially available precursors. One common method involves the use of a lipase-mediated resolution protocol to achieve the desired enantiomeric purity . The process includes the preparation of intermediate compounds through ring-closing metathesis and subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale operations. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. The goal is to produce the compound with high purity and enantiomeric excess while minimizing waste and production costs.
化学反応の分析
Types of Reactions
(3R,4S)-7-Methoxy-2,2-dimethylchroman-3,4-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert ketones or aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as halides (e.g., HCl, HBr) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
(3R,4S)-7-Methoxy-2,2-dimethylchroman-3,4-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s stereochemistry makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
作用機序
The mechanism by which (3R,4S)-7-Methoxy-2,2-dimethylchroman-3,4-diol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and cellular responses to oxidative stress .
類似化合物との比較
Similar Compounds
(3R,4S)-3,4-Dimethylhexane: Another chiral compound with similar stereochemistry but different functional groups.
(3R,4S)-4-Methyl-3-hexanol: A pheromone with a similar chiral center arrangement.
Uniqueness
What sets (3R,4S)-7-Methoxy-2,2-dimethylchroman-3,4-diol apart is its unique combination of a chroman ring system with specific methoxy and diol functional groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
82864-22-0 |
|---|---|
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC名 |
(3R,4S)-7-methoxy-2,2-dimethyl-3,4-dihydrochromene-3,4-diol |
InChI |
InChI=1S/C12H16O4/c1-12(2)11(14)10(13)8-5-4-7(15-3)6-9(8)16-12/h4-6,10-11,13-14H,1-3H3/t10-,11+/m0/s1 |
InChIキー |
VYQZZUGIBSTOAP-WDEREUQCSA-N |
異性体SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)O)O)C |
正規SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11881956.png)





